molecular formula C18H20N2O3S B7560999 N-(2-ethylphenyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide

N-(2-ethylphenyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide

Cat. No. B7560999
M. Wt: 344.4 g/mol
InChI Key: LXUQJCMDMNTNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide, commonly known as EB-1, is a small molecule that has shown potential in various scientific research applications. This compound belongs to the class of benzazepines, which are heterocyclic compounds that contain a benzene ring fused to a seven-membered nitrogen-containing ring. EB-1 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of EB-1 is complex and involves multiple targets in the cell. One of the primary targets of EB-1 is the dopamine receptor, which is involved in the regulation of various neurological functions such as movement, reward, and motivation. EB-1 has been shown to bind to the dopamine receptor and modulate its activity, leading to changes in neurotransmitter release and neuronal signaling. Additionally, EB-1 has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
EB-1 has been shown to have various biochemical and physiological effects in the cell. In neuroscience, EB-1 has been shown to modulate the activity of dopamine receptors, leading to changes in neurotransmitter release and neuronal signaling. In cancer research, EB-1 has been shown to inhibit the activity of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, EB-1 has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

EB-1 has several advantages and limitations for lab experiments. One of the advantages of EB-1 is its relatively low molecular weight, which makes it easier to synthesize and purify compared to larger molecules. Additionally, EB-1 has been shown to have high potency and selectivity for its target receptors and enzymes, which makes it a useful tool for studying specific pathways and mechanisms. However, one of the limitations of EB-1 is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on EB-1. One potential direction is to further investigate its mechanism of action and identify additional targets and pathways that it may modulate. Another direction is to develop new derivatives of EB-1 with improved efficacy and safety profiles for various applications. Additionally, EB-1 may have potential applications in other fields of research, such as immunology and infectious diseases, which warrant further investigation. Overall, EB-1 is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

EB-1 can be synthesized through a multistep process involving the reaction of 2-ethylphenylamine with various reagents such as acetic anhydride, sulfuric acid, and sodium nitrite. The final step involves the reaction of the intermediate product with sulfonamide to produce the final compound. The synthesis of EB-1 is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.

Scientific Research Applications

EB-1 has been studied extensively for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, EB-1 has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, EB-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In drug discovery, EB-1 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-13-6-3-4-8-17(13)20-24(22,23)15-10-11-16-14(12-15)7-5-9-18(21)19-16/h3-4,6,8,10-12,20H,2,5,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUQJCMDMNTNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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